![molecular formula C19H22ClN3O B2544548 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034504-33-9](/img/structure/B2544548.png)
2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, commonly known as CP-55940, is a synthetic cannabinoid compound. It is a potent agonist of the cannabinoid receptors, which are mainly found in the central nervous system. CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain management, neurodegenerative disorders, and cancer.
Scientific Research Applications
Three-Component Reaction and Polymeric Coordination Complexes
A study by Klimova et al. (2013) explored the three-component reaction involving acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. This research illustrates the compound's potential application in creating polymeric materials with specific functionalities, including electronic and photovoltaic properties (Klimova et al., 2013).
Oxidation Reactivity Channels
Pailloux et al. (2007) described synthetic routes and chemical oxidation results for related acetamide compounds, highlighting their versatility in chemical transformations. Such studies demonstrate the compound's utility in organic synthesis and potential roles in developing novel chemical entities with specific reactivities and properties (Pailloux et al., 2007).
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition
Shibuya et al. (2018) discovered a clinical candidate compound with a similar structure, showcasing its role as an aqueous-soluble potent inhibitor for treating diseases involving overexpression of certain enzymes. This suggests potential research applications in drug discovery, specifically in targeting enzymatic pathways for therapeutic interventions (Shibuya et al., 2018).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential in photovoltaic efficiency modeling. This research opens avenues for the compound's application in bioactive material development and renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-4-2-1-3-16(18)13-19(24)22-14-15-7-11-23(12-8-15)17-5-9-21-10-6-17/h1-6,9-10,15H,7-8,11-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKCSPZUIXQFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide |
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